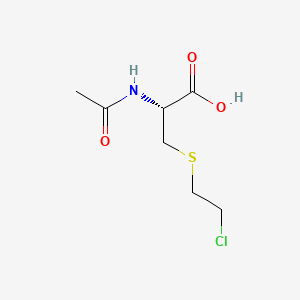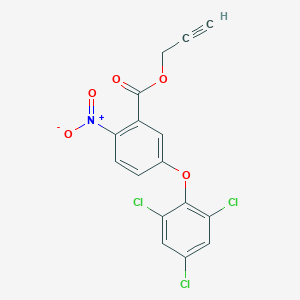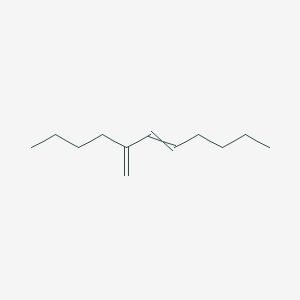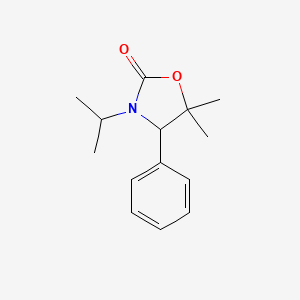
5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-(1H)-pyrazole derivatives: These compounds share some structural similarities and are also investigated for their biological activities.
Oxazolidinone derivatives: Other members of the oxazolidinone class may have similar chemical properties but differ in their specific functional groups and applications.
Uniqueness
5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61031-50-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5,5-dimethyl-4-phenyl-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-12(11-8-6-5-7-9-11)14(3,4)17-13(15)16/h5-10,12H,1-4H3 |
InChI Key |
NIWSQYGHLLDKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(OC1=O)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
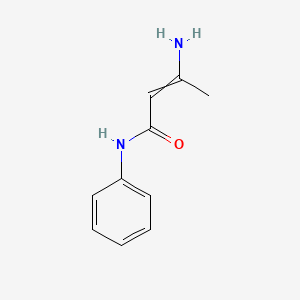
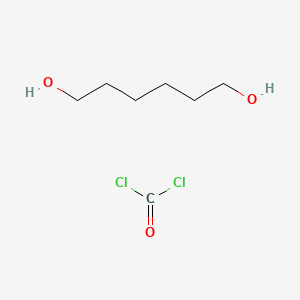
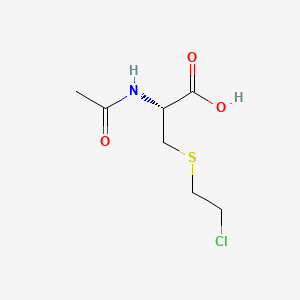
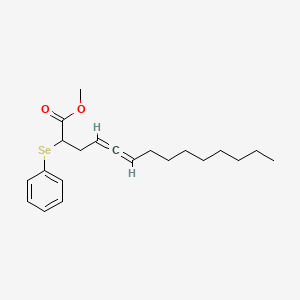
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
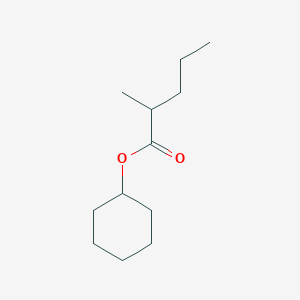
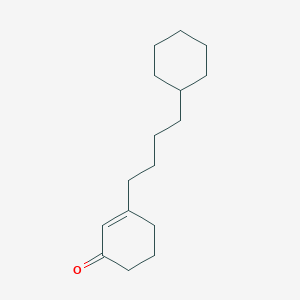


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
